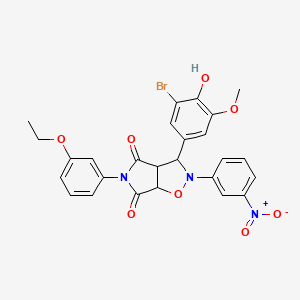
6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound belongs to the benzothiazole family, which is characterized by a fused benzene and thiazole ring system. The presence of methyl, phenyl, and methylsulfanyl groups further enhances its chemical properties and reactivity.
Métodos De Preparación
The synthesis of 6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole core. Subsequent functionalization steps introduce the methyl, phenyl, and methylsulfanyl groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar compounds to 6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile include other benzothiazole derivatives, such as:
- 6,7-Dimethyl-5,6,7,8-tetrahydropterine hydrochloride
- 6,7-Dimethyl-3,5,6,7-tetrahydrotetrazolo[1,5-b][1,2,4]triazine
- 6,7-Dimethyl-5-methylsulfanyl-2H-benzo[f]benzotriazole-4,9-dione These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of methyl, phenyl, and methylsulfanyl groups in this compound contributes to its distinct chemical properties and potential uses.
Propiedades
Número CAS |
918801-30-6 |
|---|---|
Fórmula molecular |
C17H14N2S2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
6,7-dimethyl-5-methylsulfanyl-2-phenyl-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C17H14N2S2/c1-10-11(2)16-14(13(9-18)15(10)20-3)19-17(21-16)12-7-5-4-6-8-12/h4-8H,1-3H3 |
Clave InChI |
JTVSUHFUWBBNKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C2=C1SC(=N2)C3=CC=CC=C3)C#N)SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({S-benzyl-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-cysteinyl}amino)butanoic acid](/img/structure/B12639472.png)

methanone](/img/structure/B12639476.png)



![N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide](/img/structure/B12639488.png)


![2-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B12639512.png)




